molecular formula C13H15N3O2 B14038761 (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid

(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid

Cat. No.: B14038761
M. Wt: 245.28 g/mol
InChI Key: ZKGIOSCYOWQDGO-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid is a chiral amino acid derivative with a unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine and benzyl bromide.

    Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions at specific sites.

    Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Deprotection and Purification: The final compound is obtained by removing protecting groups and purifying the product through techniques such as chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can modify the benzyl group or the imidazole ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while substitution reactions can produce various amides and esters.

Scientific Research Applications

(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole rings.

    Biochemistry: This compound can serve as a probe to study enzyme mechanisms and protein-ligand interactions.

    Materials Science: It may be used in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecules. The benzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the benzyl group.

    Benzylhistidine: A derivative of histidine with a benzyl group, similar to (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid.

    Imidazole-4-acetic acid: Another imidazole-containing compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the chiral amino acid backbone and the benzyl-substituted imidazole ring. This combination of features can confer specific binding properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

(2S)-2-amino-3-(5-benzyl-1H-imidazol-4-yl)propanoic acid

InChI

InChI=1S/C13H15N3O2/c14-10(13(17)18)7-12-11(15-8-16-12)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7,14H2,(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

ZKGIOSCYOWQDGO-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=CN2)CC(C(=O)O)N

Origin of Product

United States

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